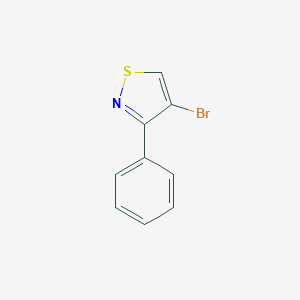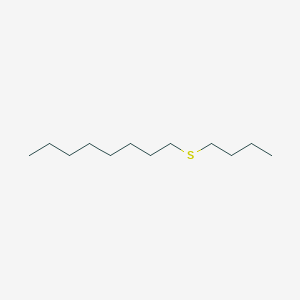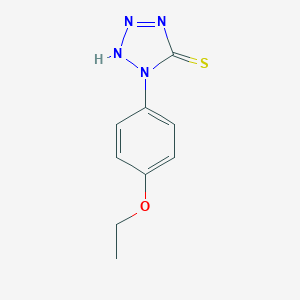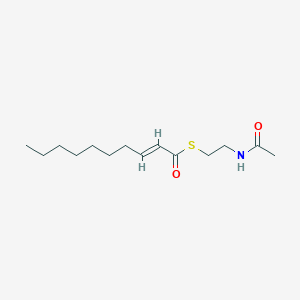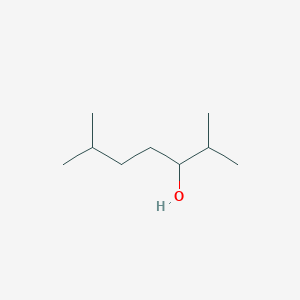
3-(1,5-dimethylpyrrolidin-2-yl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,5-dimethylpyrrolidin-2-yl)-1H-indole, commonly known as DMPI, is a novel chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DMPI is a heterocyclic compound that belongs to the class of indole derivatives. It has a unique chemical structure that makes it a promising candidate for various research applications.
Wirkmechanismus
The mechanism of action of DMPI is not fully understood. However, it is believed to act through the inhibition of various signaling pathways. DMPI has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. DMPI has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and proliferation. Additionally, DMPI has been shown to inhibit the JAK/STAT signaling pathway, which is involved in immune responses.
Biochemical and Physiological Effects:
DMPI has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Additionally, DMPI has been shown to inhibit the growth of various cancer cell lines. DMPI has also been found to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis. Furthermore, DMPI has been shown to have anti-oxidant properties, reducing the levels of reactive oxygen species in cells.
Vorteile Und Einschränkungen Für Laborexperimente
DMPI has several advantages for lab experiments. It is a stable compound that can be easily synthesized. It is also soluble in a variety of solvents, making it easy to use in experiments. Additionally, DMPI has been shown to have low toxicity, making it safe for use in cell culture experiments. However, there are also some limitations to using DMPI in lab experiments. DMPI has poor aqueous solubility, which can limit its use in certain experiments. Additionally, DMPI has a short half-life, which can make it difficult to study its pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research on DMPI. One area of research is the development of DMPI derivatives with improved pharmacokinetic properties. Another area of research is the study of the mechanism of action of DMPI. Further research is needed to fully understand how DMPI inhibits various signaling pathways. Additionally, the potential use of DMPI in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's should be explored further. Finally, the potential use of DMPI in combination with other drugs for cancer therapy should be investigated.
Synthesemethoden
DMPI can be synthesized by a variety of methods. One of the most common methods is the reaction of 1H-indole-3-carbaldehyde with 1,5-dimethylpyrrolidin-2-amine in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to DMPI using a reducing agent. Another method involves the reaction of indole with 1,5-dimethylpyrrolidin-2-one in the presence of a Lewis acid catalyst. The reaction proceeds through the formation of a cyclic intermediate, which is then dehydrated to form DMPI.
Wissenschaftliche Forschungsanwendungen
DMPI has a wide range of potential applications in scientific research. It has been found to have anti-inflammatory, anti-tumor, and neuroprotective properties. DMPI has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, making it a potential candidate for the treatment of inflammatory diseases. DMPI has also been found to inhibit the growth of various cancer cell lines, making it a promising candidate for cancer therapy. Additionally, DMPI has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
19137-66-7 |
|---|---|
Molekularformel |
C14H18N2 |
Molekulargewicht |
214.31 g/mol |
IUPAC-Name |
3-(1,5-dimethylpyrrolidin-2-yl)-1H-indole |
InChI |
InChI=1S/C14H18N2/c1-10-7-8-14(16(10)2)12-9-15-13-6-4-3-5-11(12)13/h3-6,9-10,14-15H,7-8H2,1-2H3 |
InChI-Schlüssel |
LQPZPKOXKQFSPK-UHFFFAOYSA-N |
SMILES |
CC1CCC(N1C)C2=CNC3=CC=CC=C32 |
Kanonische SMILES |
CC1CCC(N1C)C2=CNC3=CC=CC=C32 |
Synonyme |
3-(1,5-Dimethyl-2-pyrrolidinyl)-1H-indole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



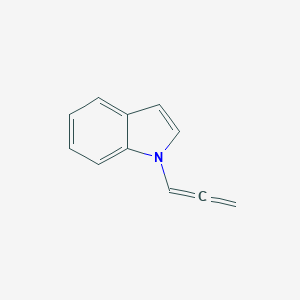

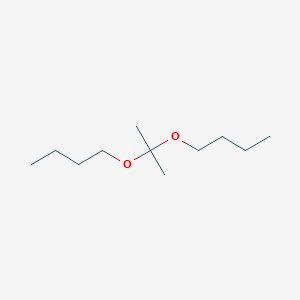
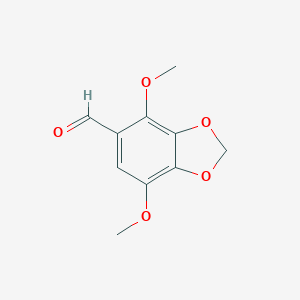
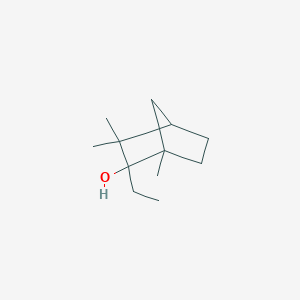
![2-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]ethanol](/img/structure/B92120.png)

